N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide
Overview
Description
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential bioactive properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide typically involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the compound or alter its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer double bonds.
Scientific Research Applications
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may act by binding to these targets and altering their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-heterocyclic chalcone derivatives, such as:
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
Uniqueness
What sets N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide apart is its unique combination of aromatic and heterocyclic structures, which may confer distinct bioactive properties and reactivity profiles. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-19-9-8-16(15-20(19)28-2)14-18(22(26)24-10-12-29-13-11-24)23-21(25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,23,25)/b18-14- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAKMWVCOYYHGG-JXAWBTAJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C(=O)N2CCOCC2)\NC(=O)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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